Aqueous Solubility: Minnelide Sodium Versus Parent Triptolide
Parent triptolide exhibits a measured aqueous solubility of approximately 0.017 mg/mL, rendering it effectively insoluble for intravenous or oral clinical formulation [1]. Minnelide sodium, through its disodium phosphonooxymethyl modification, achieves an aqueous solubility of approximately 93 mg/mL—representing an approximately 5,470-fold enhancement in water solubility over triptolide . This solubility gain is the critical design feature that enabled the transition of this pharmacophore from a preclinical tool compound to a clinically viable intravenous and oral therapeutic agent [2].
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | Minnelide sodium: ~93 mg/mL (water, ultrasonic) |
| Comparator Or Baseline | Triptolide: ~0.017 mg/mL (water) |
| Quantified Difference | Approximately 5,470-fold higher solubility for Minnelide sodium |
| Conditions | Measured under standard laboratory conditions; Minnelide sodium solubility reported by vendor Certificate of Analysis; triptolide solubility per patent filing |
Why This Matters
Poor aqueous solubility is the primary barrier that prevented triptolide's clinical use despite potent preclinical anticancer activity; Minnelide sodium's solubility enables both intravenous infusion (as used in the Phase I trial) and oral capsule dosing (as used in Phase II trials), making it the only triptolide-based compound with demonstrated clinical feasibility across multiple dosing routes.
- [1] TRIPTOLIDE FORMULATIONS. US Patent Application. Published 2025-04-04. (Triptolide water solubility approximately 0.017 mg/mL.) View Source
- [2] Chugh R, Sangwan V, Patil SP, et al. A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer. Sci Transl Med. 2012;4(156):156ra139. doi:10.1126/scitranslmed.3004334 View Source
